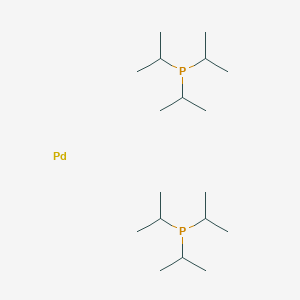
Palladium--tri(propan-2-yl)phosphane (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2P(i-Pr)3→Pd(P(i-Pr)3)2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.
Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Palladium–tri(propan-2-yl)phosphane is widely used in:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.
Comparison with Similar Compounds
- Palladium–tri(phenyl)phosphane
- Palladium–tri(methyl)phosphane
- Palladium–tri(tert-butyl)phosphane
Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.
Properties
CAS No. |
52359-16-7 |
|---|---|
Molecular Formula |
C18H42P2Pd |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChI Key |
NFUIQPSPUZQLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















